molecular formula C22H19NO8 B11514994 methyl 1-[4-(ethoxycarbonyl)phenyl]-2,4-dihydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylate

methyl 1-[4-(ethoxycarbonyl)phenyl]-2,4-dihydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B11514994
M. Wt: 425.4 g/mol
InChI Key: IIOMFZNIEGZOJE-MSUUIHNZSA-N
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Description

Methyl 3-benzoyl-1-[4-(ethoxycarbonyl)phenyl]-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is a complex organic compound with a unique structure that includes benzoyl, ethoxycarbonyl, and dihydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-benzoyl-1-[4-(ethoxycarbonyl)phenyl]-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzoyl-1-[4-(ethoxycarbonyl)phenyl]-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

Methyl 3-benzoyl-1-[4-(ethoxycarbonyl)phenyl]-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-benzoyl-1-[4-(ethoxycarbonyl)phenyl]-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3-benzoyl-1-[4-(ethoxycarbonyl)phenyl]-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate include other benzoyl and ethoxycarbonyl derivatives, as well as compounds with similar pyrrole structures.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19NO8

Molecular Weight

425.4 g/mol

IUPAC Name

methyl (3E)-1-(4-ethoxycarbonylphenyl)-2-hydroxy-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidine-2-carboxylate

InChI

InChI=1S/C22H19NO8/c1-3-31-20(27)14-9-11-15(12-10-14)23-19(26)18(25)16(22(23,29)21(28)30-2)17(24)13-7-5-4-6-8-13/h4-12,24,29H,3H2,1-2H3/b17-16-

InChI Key

IIOMFZNIEGZOJE-MSUUIHNZSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=O)/C(=C(\C3=CC=CC=C3)/O)/C2(C(=O)OC)O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=O)C(=C(C3=CC=CC=C3)O)C2(C(=O)OC)O

Origin of Product

United States

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